molecular formula C23H29N3O B4111745 N-(2,4-di-1-piperidinylphenyl)benzamide

N-(2,4-di-1-piperidinylphenyl)benzamide

Cat. No. B4111745
M. Wt: 363.5 g/mol
InChI Key: ZUAZAPODUPJUQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-di-1-piperidinylphenyl)benzamide, commonly known as DPA, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields. DPA is a small molecule that can easily penetrate cell membranes, making it a useful tool in the study of biological processes.

Mechanism of Action

DPA is believed to inhibit the activity of enzymes by binding to the active site of the enzyme and preventing substrate binding. DPA has also been shown to disrupt protein-protein interactions, which can affect various biological processes.
Biochemical and Physiological Effects:
DPA has been shown to have various biochemical and physiological effects. In vitro studies have shown that DPA can inhibit the growth of cancer cells and induce apoptosis. DPA has also been shown to have anti-inflammatory effects and can inhibit the production of cytokines. In vivo studies have shown that DPA can reduce the severity of certain inflammatory diseases, such as arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DPA in lab experiments is its ability to easily penetrate cell membranes, allowing it to be used in a variety of cellular assays. DPA is also relatively easy to synthesize, making it a cost-effective tool for scientific research. However, one limitation of using DPA is its potential toxicity, which can vary depending on the cell type and concentration used.

Future Directions

There are several future directions for the use of DPA in scientific research. One potential application is the use of DPA as a therapeutic agent for the treatment of inflammatory diseases. Another potential application is the use of DPA as a tool to study protein-protein interactions and signal transduction pathways. Additionally, the development of new fluorescent probes based on DPA could lead to new insights into cellular processes.

Scientific Research Applications

DPA has been widely used in scientific research as a tool to study various biological processes. DPA has been shown to inhibit the activity of certain enzymes, such as proteases and kinases, making it useful in the study of signal transduction pathways. DPA has also been used as a fluorescent probe to study the uptake and distribution of small molecules in cells.

properties

IUPAC Name

N-[2,4-di(piperidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O/c27-23(19-10-4-1-5-11-19)24-21-13-12-20(25-14-6-2-7-15-25)18-22(21)26-16-8-3-9-17-26/h1,4-5,10-13,18H,2-3,6-9,14-17H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUAZAPODUPJUQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=C(C=C2)NC(=O)C3=CC=CC=C3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.